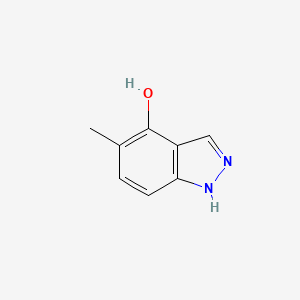

5-Methyl-1H-indazol-4-ol

Descripción general

Descripción

5-Methyl-1H-indazol-4-ol is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It is also known as 5-Hydroxy-1H-indazole and is a possible Rho kinase inhibitor .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

A new practical synthesis of 1H-indazole has been presented in recent studies . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1H-indazol-4-ol are not directly available from the search results .Aplicaciones Científicas De Investigación

Analytical and Structural Characterizations

A study focused on analytical and structural characterization of a novel synthetic cannabinoid, highlighting the use of gas chromatography-mass spectrometry (GC-MS), high-resolution liquid chromatography-mass spectrometry (LC-MS), X-ray diffraction, and spectroscopic methods. This research provides a comprehensive insight into the compound's structural analysis, relevant for forensic and clinical applications (Dybowski et al., 2021).

Pharmacological Activities

Ocular Hypotensive Activity

Indazoles have been explored for their potential in treating ocular hypertension and glaucoma , where specific analogues were synthesized and evaluated for their suitability as clinical candidates, demonstrating significant ocular hypotensive effects (May et al., 2006).

Monoamine Oxidase B Inhibition

Research identified indazole and indole-carboxamides as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), offering insights into their interaction with the enzyme binding site, which could inform the development of treatments for neurological conditions (Tzvetkov et al., 2014).

Environmental and Material Applications

Water Cycle Pollutants

Studies have explored the occurrence and removal of polar pollutants , such as benzotriazoles, from municipal wastewater, shedding light on the challenges and solutions for treating water containing these persistent compounds (Reemtsma et al., 2010).

High-Voltage Positive Electrode Passivation

Research into 5-Hydroxy-1H-indazole additives revealed their effectiveness in forming protective films on high-voltage positive electrodes, enhancing the cycling performance of lithium-ion batteries (Kang et al., 2014).

Direcciones Futuras

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Propiedades

IUPAC Name |

5-methyl-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-7-6(8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQJQJPZYLGUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1H-indazol-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

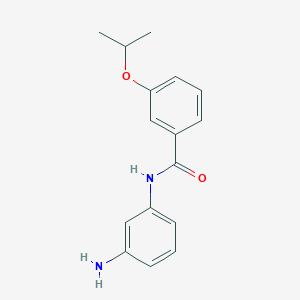

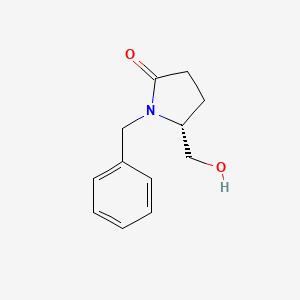

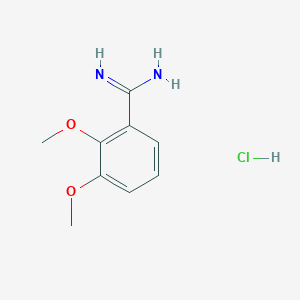

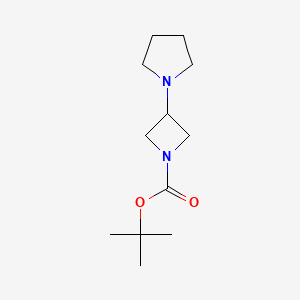

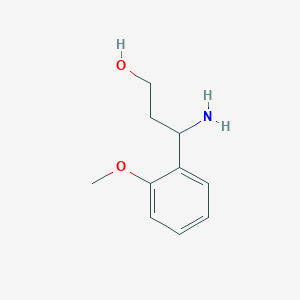

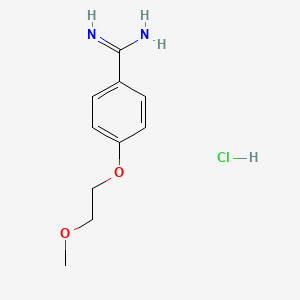

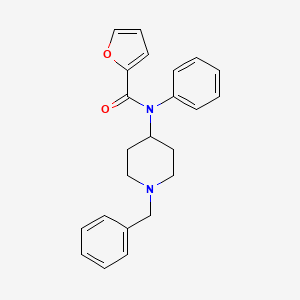

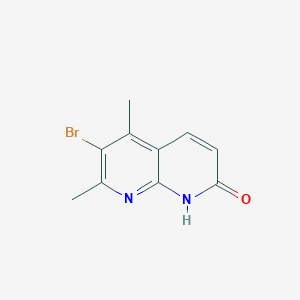

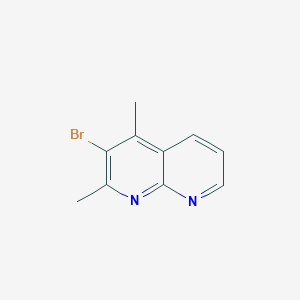

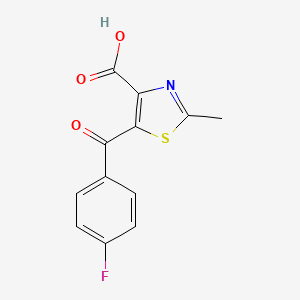

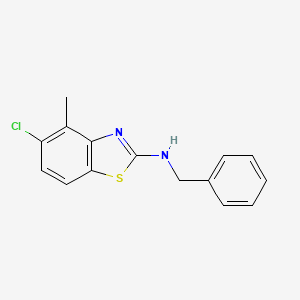

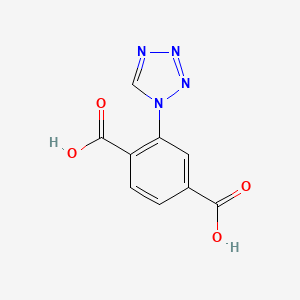

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.